molecular formula C38H49N9O6S B12416665 Fgfr3-IN-3

Fgfr3-IN-3

Cat. No.: B12416665
M. Wt: 759.9 g/mol
InChI Key: UQNRMYUOJMQZHQ-UHFFFAOYSA-N
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Description

Fgfr3-IN-3 is a small molecule inhibitor targeting the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a receptor tyrosine kinase involved in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR3 signaling is implicated in several cancers, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr3-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, solvent selection, and purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fgfr3-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Fgfr3-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the structure-activity relationships of FGFR3 inhibitors and to develop new analogs with improved properties.

    Biology: Employed in cell-based assays to investigate the role of FGFR3 in cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: Investigated as a potential therapeutic agent for cancers with FGFR3 dysregulation, including bladder cancer and multiple myeloma. .

    Industry: Utilized in the development of diagnostic assays and screening platforms for FGFR3-related diseases.

Mechanism of Action

Fgfr3-IN-3 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules and disrupts the FGFR3-mediated signaling pathways. The inhibition of FGFR3 activity leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .

Comparison with Similar Compounds

Fgfr3-IN-3 is compared with other FGFR3 inhibitors based on its binding affinity, selectivity, and pharmacokinetic properties. Similar compounds include:

This compound is unique in its high specificity for FGFR3, making it a valuable tool for studying FGFR3-specific signaling pathways and developing targeted therapies for FGFR3-driven cancers .

Properties

Molecular Formula

C38H49N9O6S

Molecular Weight

759.9 g/mol

IUPAC Name

N-[4-[2-(ethylsulfamoyl)anilino]-2-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-5-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C38H49N9O6S/c1-6-40-54(49,50)35-10-8-7-9-31(35)42-36-32(43-37(48)26-21-29(51-3)24-30(22-26)52-4)25-39-38(44-36)41-27-11-12-33(34(23-27)53-5)47-15-13-28(14-16-47)46-19-17-45(2)18-20-46/h7-12,21-25,28,40H,6,13-20H2,1-5H3,(H,43,48)(H2,39,41,42,44)

InChI Key

UQNRMYUOJMQZHQ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2NC(=O)C3=CC(=CC(=C3)OC)OC)NC4=CC(=C(C=C4)N5CCC(CC5)N6CCN(CC6)C)OC

Origin of Product

United States

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